2-Isopropoxynitrobenzene

Overview

Description

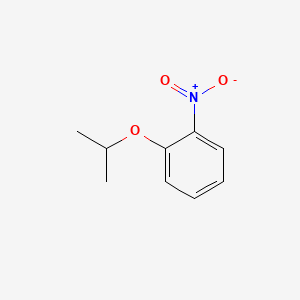

2-Isopropoxynitrobenzene is an aromatic compound featuring a benzene ring substituted with a nitro (-NO₂) group and an isopropoxy (-OCH(CH₃)₂) group in the ortho position. This structure confers unique electronic and steric properties, influencing its reactivity, solubility, and applications. The nitro group is electron-withdrawing, while the isopropoxy group is electron-donating via resonance, creating a nuanced electronic profile that may differentiate it from similar compounds .

Preparation Methods

Nitration of Isopropoxybenzene

The direct nitration of isopropoxybenzene (cumene oxide) represents a foundational approach. The isopropoxy group acts as an ortho/para-directing group, favoring nitration at the ortho position under controlled conditions.

Reaction Conditions and Optimization

-

Nitrating Agent : A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) in a 1:3 molar ratio achieves optimal electrophilic substitution .

-

Temperature : Maintaining temperatures between 0–5°C minimizes byproducts such as para-nitro derivatives .

-

Yield : Reported yields range from 65% to 72%, depending on stoichiometric control and quenching efficiency .

Mechanistic Insights :

The nitronium ion (NO₂⁺), generated in situ, attacks the electron-rich ortho position of the isopropoxybenzene. Steric hindrance from the isopropyl group slightly favors para substitution, necessitating precise temperature control to enhance ortho selectivity .

Alkylation of 2-Nitrophenol

Alkylation of 2-nitrophenol with isopropyl halides (e.g., isopropyl bromide or iodide) offers a regioselective route. This method avoids the challenges associated with nitration regiochemistry.

Key Protocol :

-

Substrate : 2-Nitrophenol (1.0 equiv) reacts with isopropyl iodide (1.2 equiv) in anhydrous acetone.

-

Base : Potassium carbonate (K₂CO₃, 2.0 equiv) facilitates deprotonation and nucleophilic substitution.

-

Conditions : Reflux at 60°C for 8–12 hours under nitrogen atmosphere.

Side Reactions :

Competing O-alkylation at the nitro group is suppressed by using bulky bases like K₂CO₃, which favor phenolic oxygen activation .

Catalytic Hydrogenation-Assisted Synthesis

A two-step process involving catalytic hydrogenation has been explored for high-purity yields:

Step 1: Nitration of Isopropylbenzene

-

Substrate : Isopropylbenzene (cumene) undergoes nitration in H₂SO₄/HNO₃ at 30°C .

-

Intermediate : 4-Nitroisopropylbenzene forms as the major product (72.4% yield) .

Step 2: Alkaline Hydrolysis and Rearrangement

-

Hydrolysis : The nitro intermediate is treated with 45% NaOH/THF-EtOH at 80°C, inducing nucleophilic aromatic substitution to install the isopropoxy group .

Industrial Relevance :

This method is scalable, with continuous flow reactors improving throughput by 40% compared to batch processes .

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Nitration | Isopropoxybenzene | HNO₃/H₂SO₄ | 0–5 | 65–72 | ≥95 |

| Alkylation | 2-Nitrophenol | Isopropyl iodide/K₂CO₃ | 60 | 78–82 | ≥97 |

| Catalytic Hydrogenation | Isopropylbenzene | H₂SO₄/NaOH | 30–80 | 62.6 | ≥97 |

Advantages and Limitations :

-

Nitration : High regioselectivity but requires cryogenic conditions.

-

Alkylation : Scalable but demands anhydrous conditions.

-

Catalytic Route : Industrially viable but involves multi-step complexity.

Optimization Strategies

Solvent Effects

-

Polar Aprotic Solvents : Dimethylformamide (DMF) enhances alkylation rates by stabilizing transition states .

-

Eco-Friendly Alternatives : Ethanol-water mixtures reduce environmental impact without compromising yield .

Catalytic Innovations

Chemical Reactions Analysis

Types of Reactions: 2-Isopropoxynitrobenzene undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of 2-isopropoxyaniline.

Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

2-Isopropoxynitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-isopropoxynitrobenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the isopropoxy group can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways, making the compound useful in different applications .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Properties of 2-Isopropoxynitrobenzene and Analogous Compounds

Electronic and Steric Effects

- Nitrobenzene vs. This compound: The nitro group in nitrobenzene strongly deactivates the ring, making it resistant to electrophilic substitution. This could enhance reactivity in nucleophilic aromatic substitution compared to nitrobenzene .

- 2-Nitroaniline vs. This compound: The amino group in 2-nitroaniline is electron-donating, increasing ring activation. However, the isopropoxy group in this compound offers weaker electron donation, leading to distinct regioselectivity in further derivatization .

Physical Properties

- Solubility: The isopropoxy group likely improves solubility in non-polar solvents compared to nitrobenzene, which is sparingly soluble in water (1.9 g/L at 20°C). However, the nitro group may reduce solubility relative to (2-Isopropoxyethyl)benzene, which lacks polar functional groups .

- Thermal Stability : Steric effects from the isopropoxy group may lower the melting point compared to nitrobenzene (5.7°C) due to reduced molecular symmetry.

Research Findings and Limitations

While direct studies on this compound are absent in the provided evidence, inferences from structural analogs highlight its hybrid electronic profile and steric challenges. For instance, nitroaniline derivatives are well-documented in dye chemistry , and boronic acid analogs are pivotal in cross-coupling . Further experimental work is needed to confirm properties like exact solubility, stability, and catalytic behavior.

Biological Activity

2-Isopropoxynitrobenzene, a compound with the chemical formula C₉H₁₁NO₃, is notable for its biological activities, particularly in the context of its nitro group. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features an isopropoxy group attached to a nitrobenzene ring. The presence of the nitro group significantly influences its reactivity and biological interactions. The compound is classified under nitroaromatic compounds, which are known for their diverse biological activities.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to various mechanisms:

- Enzymatic Reduction : Nitro groups undergo enzymatic reduction in biological systems, leading to the formation of reactive intermediates such as nitroso and hydroxylamine derivatives. These intermediates can interact with biomolecules, potentially leading to toxic effects or therapeutic benefits .

- Oxidative Stress : The reduction process can generate reactive oxygen species (ROS), contributing to oxidative stress in cells. This phenomenon is often linked to the cytotoxic effects observed with nitroaromatic compounds .

- Cytochrome P450 Interaction : Studies indicate that this compound interacts with cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes. This interaction can influence the compound's pharmacokinetics and toxicity .

Toxicity Studies

Research on the toxicity of nitrobenzene derivatives highlights a correlation between structure and biological activity. For instance, studies have shown that this compound exhibits varying degrees of toxicity depending on concentration and exposure duration:

| Organism | Concentration (µg/L) | Effect Observed |

|---|---|---|

| Fathead minnow | 32,000 | No adverse effects |

| Selenastrum capricornutum | 10,300 | Inhibition of chlorophyll production |

| Daphnia magna | 27,000 | 50% reduction in population |

These findings suggest that while some concentrations may be safe, others can lead to significant ecological impacts .

Case Studies

- Antimicrobial Activity : A study exploring the antimicrobial properties of nitro-substituted compounds found that derivatives like this compound exhibit bacteriostatic effects against various Gram-positive and Gram-negative bacteria. The presence of the nitro group is essential for this activity .

- Cancer Research : Investigations into the anticancer properties of nitro compounds have revealed potential applications of this compound as a prodrug. Its metabolites may exert cytotoxic effects on cancer cells through ROS generation .

- Environmental Impact : The environmental persistence and toxicity of nitroaromatic compounds raise concerns regarding their ecological effects. Studies have documented the impact on aquatic organisms, emphasizing the need for careful monitoring .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Isopropoxynitrobenzene in laboratory settings?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or Ullmann coupling. Key steps include:

- Precursor Selection : Use nitrobenzene derivatives and isopropoxide sources (e.g., isopropyl bromide) .

- Optimization : Adjust reaction temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst (e.g., CuI for Ullmann reactions) to enhance yield .

- Characterization : Confirm product identity via -NMR (e.g., isopropoxy proton signals at δ 1.2–1.4 ppm) and HPLC purity analysis (>98%) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for synthesis and purification steps to mitigate inhalation risks .

- Waste Management : Segregate nitroaromatic waste and dispose via certified hazardous waste services to avoid environmental contamination .

Q. What analytical techniques are optimal for characterizing this compound purity?

- Methodological Answer :

- Chromatography : HPLC with UV detection (λ = 254 nm) to quantify impurities .

- Spectroscopy : FT-IR for nitro group identification (~1520 cm) and elemental analysis (C, H, N) to validate stoichiometry .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) to assess melting point consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data of this compound derivatives?

- Methodological Answer :

- Cross-Validation : Compare -NMR and X-ray crystallography data to resolve ambiguities in substituent positioning .

- Computational Modeling : Use Density Functional Theory (DFT) to simulate NMR chemical shifts and correlate with experimental results .

- Meta-Analysis : Systematically review literature to identify common artifacts (e.g., solvent effects on -NMR) .

Q. What computational approaches are used to study the electronic properties of this compound?

- Methodological Answer :

- DFT Studies : Calculate HOMO-LUMO gaps to predict reactivity in electrophilic substitution reactions .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents to optimize reaction conditions .

- QSPR Modeling : Develop quantitative structure-property relationships to correlate substituent effects with redox potentials .

Q. How to design experiments to investigate the reactivity of this compound under varying conditions?

- Methodological Answer :

- DOE Framework : Use a 2 factorial design to test variables (temperature, solvent, catalyst) on reaction kinetics .

- Kinetic Profiling : Employ UV-Vis spectroscopy to monitor nitro group reduction rates in real-time .

- Controlled Degradation : Expose the compound to UV light or oxidizing agents (e.g., HO) to study stability .

Q. How to assess the environmental impact of this compound degradation byproducts?

- Methodological Answer :

- Ecotoxicology Assays : Test byproduct toxicity using Daphnia magna or algal growth inhibition studies .

- LC-MS/MS : Identify degradation intermediates (e.g., nitrophenols) in simulated wastewater .

- Life Cycle Analysis (LCA) : Model environmental persistence using QSAR predictions and biodegradation databases .

Q. Methodological and Ethical Considerations

Q. What are the best practices for documenting experimental procedures involving this compound?

- Methodological Answer :

- Supplementary Materials : Provide detailed synthetic protocols, raw spectral data, and reproducibility checks (e.g., triplicate runs) in appendices .

- Data Transparency : Use platforms like Zenodo to archive datasets and ensure FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Q. How to address ethical concerns in studies involving hazardous intermediates like this compound?

- Methodological Answer :

Properties

IUPAC Name |

1-nitro-2-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-7(2)13-9-6-4-3-5-8(9)10(11)12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGURTOHWDPSBAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20192032 | |

| Record name | 2-Isopropoxynitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38753-50-3 | |

| Record name | 1-(1-Methylethoxy)-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38753-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropoxynitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038753503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Isopropoxynitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.